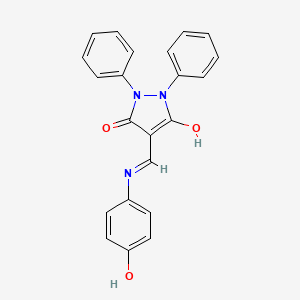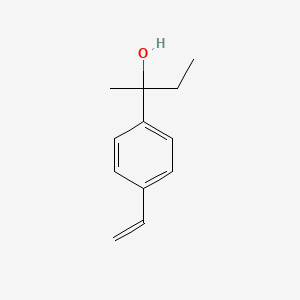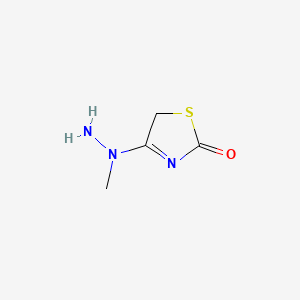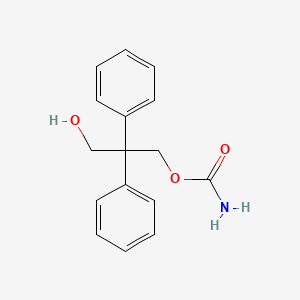![molecular formula C11H14O3 B14692008 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one CAS No. 31769-46-7](/img/structure/B14692008.png)
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C11H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as potassium carbonate, and optimized reaction conditions ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the manufacture of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one varies depending on its application. As a photoinitiator, it absorbs light and undergoes homolytic cleavage to generate free radicals, which initiate polymerization reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has an additional methyl group, which can influence its reactivity and applications.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: The presence of a propyl ketone group differentiates it from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Propriétés
Numéro CAS |
31769-46-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-[4-(2-hydroxyethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-11(13)9-3-5-10(6-4-9)14-8-7-12/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
XYOJIVCLIYUBHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


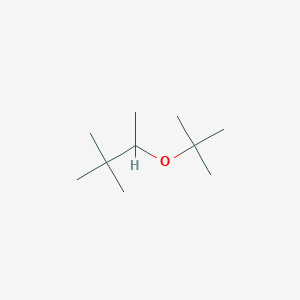
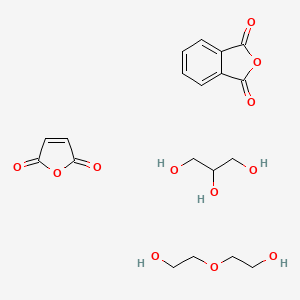
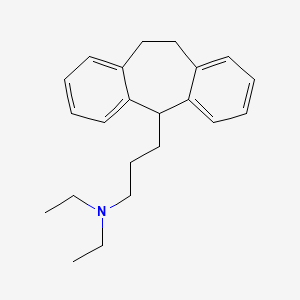
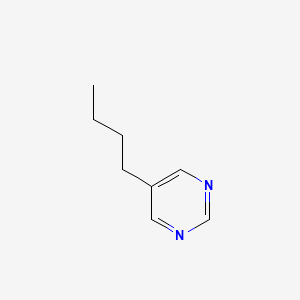
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
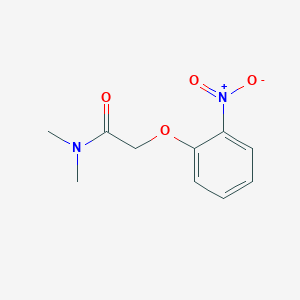
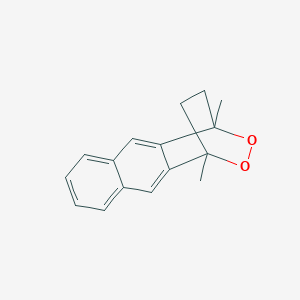
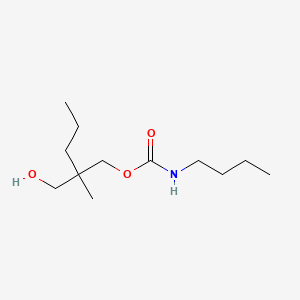
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
